molecular formula C7H7ClN2 B13252096 3-Cyano-2-methyl-2-pipecolinehydrochloride

3-Cyano-2-methyl-2-pipecolinehydrochloride

Cat. No.: B13252096
M. Wt: 154.60 g/mol
InChI Key: OWTAMCGRFGTFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-2-methyl-2-pipecolinehydrochloride is a piperidine derivative organic compound of interest in pharmaceutical and chemical research. Piperidine and pipecoline structures are fundamental scaffolds in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules . The presence of both cyano and methyl functional groups on the pipecoline ring makes this compound a valuable building block for further chemical transformations and structure-activity relationship (SAR) studies. The specific research applications and mechanism of action for this compound are areas of ongoing investigation. Researchers are exploring its potential based on the known utility of similar structures. For instance, piperidine-based compounds are extensively studied for their biological activities and roles in drug discovery . The cyano group is a common moiety in compounds with various activities and is often investigated for its electronic and steric effects on molecular interactions . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-methylpyridine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,1H3;1H

InChI Key

OWTAMCGRFGTFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#N.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Cyano 2 Methyl 2 Pipecolinehydrochloride

Exploration of Established Synthetic Pathways to Cyano-Substituted Piperidines

The construction of the piperidine (B6355638) ring is a well-developed field, with numerous strategies available for introducing a variety of substituents. For cyano-substituted piperidines, these methods often involve either the incorporation of a nitrile-containing fragment during the ring-forming process or the introduction of the cyano group to a pre-existing piperidine or pyridine (B92270) precursor.

Multicomponent Reaction Approaches to Related Cyano-Heterocycles

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bas.bg These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

One of the most relevant MCRs for the synthesis of α-cyano amine structures is the Strecker reaction. In its classic form, it involves the reaction of an aldehyde or ketone with an amine and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to produce an α-aminonitrile. nih.gov A diastereoselective Strecker reaction was a key step in the synthesis of (±)-reserpine, where an aldehyde, 6-methoxytryptamine, and potassium cyanide reacted to form a crucial cyanopiperidine intermediate. nih.gov This highlights the power of MCRs to construct the core cyano-substituted heterocyclic structure in a single, convergent step. While the classic Strecker reaction is a three-component process, other MCRs have been developed to yield highly functionalized piperidines, often using catalysts such as L-proline, InCl₃, or ZrCl₄ to facilitate the cascade of reactions. bas.bg

Cyclocondensation and Ring-Closing Strategies for Piperidine Formation

Ring-closing strategies are fundamental to the synthesis of piperidines and can be broadly categorized based on the type of bond formation and the nature of the acyclic precursor.

Catalytic Hydrogenation of Pyridines: One of the most direct and common methods for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. nih.gov This approach is advantageous as a vast number of substituted pyridines are commercially available or readily synthesized. The hydrogenation is typically performed using transition metal catalysts like platinum, palladium, or rhodium under hydrogen pressure. nih.govnih.gov A key feature of this method is its inherent diastereoselectivity; the delivery of hydrogen atoms from the catalyst surface typically occurs from the less sterically hindered face of the pyridine ring, leading predominantly to the cis-substituted piperidine. nih.gov

Intramolecular Cyclization: The formation of the piperidine ring can also be achieved by the cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at an appropriate distance. Common strategies include:

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or thioester is a powerful method for forming the piperidine ring. nih.govwhiterose.ac.uk Asymmetric variants using chiral catalysts, such as phosphoric acids, have been developed to produce enantioenriched piperidines. whiterose.ac.uk

Reductive Amination: A dicarbonyl compound, such as a 1,5-dicarbonyl, can undergo a cyclizing reductive amination with an amine (like ammonia (B1221849) or a primary amine) to form the piperidine ring. youtube.com

Cyclization of Amino Alcohols/Dihalides: Acyclic precursors like amino alcohols or alkyl dihalides can be cyclized to form piperidines. For example, a one-pot N-heterocyclization can occur between primary amines and alkyl dihalides under microwave irradiation. organic-chemistry.org

Specific Synthetic Routes and Precursors for 3-Cyano-2-methyl-2-pipecolinehydrochloride

While a specific, documented synthesis for this compound is not prominent in the literature, a plausible and efficient route can be proposed based on the robust methodology of pyridine hydrogenation. The logical precursor for this synthesis would be a corresponding 2-methyl-3-cyanopyridine.

A hypothetical synthetic pathway would involve the catalytic hydrogenation of 2-methyl-3-cyanopyridine. This reaction would reduce the aromatic pyridine ring to the saturated piperidine core, yielding 3-cyano-2-methylpiperidine. Subsequent treatment with hydrochloric acid would then produce the target hydrochloride salt.

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The key step in the proposed synthesis is the catalytic hydrogenation of the 2-methyl-3-cyanopyridine ring. The mechanism of this reaction is a heterogeneous process occurring on the surface of a metal catalyst (e.g., PtO₂, Rh/C).

Adsorption: The pyridine derivative adsorbs onto the catalyst surface. The planar aromatic ring interacts with the metal surface.

Hydrogen Activation: Molecular hydrogen (H₂) is also adsorbed onto the catalyst surface, where it dissociates into reactive hydrogen atoms.

Stepwise Hydrogenation: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the pyridine ring. This process typically occurs in a syn-fashion, meaning the hydrogen atoms add to the same face of the ring as it is held against the catalyst surface. This controlled delivery of hydrogen is the origin of the high cis-diastereoselectivity often observed in these reactions. nih.gov

Desorption: Once the ring is fully saturated, the resulting piperidine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and stereochemical outcome of pyridine hydrogenation can be highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yield and selectivity. Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Different catalysts exhibit varying activities and selectivities. For instance, rhodium catalysts have been shown to be effective for hydrogenating substituted pyridines under milder conditions than some other metals. nih.gov The choice of solvent can influence the solubility of the substrate and the interaction with the catalyst surface. Temperature and pressure are critical for ensuring a reasonable reaction rate and complete reduction. The following table illustrates typical conditions and outcomes for related pyridine hydrogenation reactions, providing a basis for optimizing the synthesis of the target compound.

SubstrateCatalystSolventPressure (atm)Temperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
Methyl 2,3-lutidinatePtO₂AcOH3.4Room Temp>95:589 nih.gov
Methyl 2,4-lutidinatePtO₂AcOH3.4Room Temp>95:592 nih.gov
Methyl 2,5-lutidinatePtO₂AcOH3.4Room Temp>95:591 nih.gov
2,3-disubstituted pyridineRh/CMeOH54100-High nih.gov

Stereoselective Synthesis of this compound

The structure of 3-Cyano-2-methyl-2-pipecoline contains two adjacent stereocenters at the C2 and C3 positions. Therefore, the molecule can exist as two pairs of enantiomers: (2R,3R), (2S,3S) and (2R,3S), (2S,3R). The control of this stereochemistry is a critical aspect of its synthesis.

As previously discussed, the catalytic hydrogenation of a planar 2-methyl-3-cyanopyridine precursor is expected to proceed via syn-addition of hydrogen, leading predominantly to the formation of the cis-diastereomer (cis-3-cyano-2-methylpiperidine). nih.gov This provides a reliable method for accessing one of the two possible diastereomeric pairs.

To access the corresponding trans-diastereomer, a subsequent epimerization step can be employed. Treatment of the cis-piperidine with a base can facilitate the formation of an enolate or an equivalent carbanion at the α-carbon (C3), which bears the acidic proton due to the electron-withdrawing cyano group. Protonation of this planar intermediate can then occur from either face. Under thermodynamic control, this process will favor the formation of the more stable diastereomer, which is typically the trans isomer where the larger substituents can adopt equatorial positions in the chair conformation of the piperidine ring, thus minimizing unfavorable steric interactions. nih.gov This hydrogenation-epimerization sequence provides a powerful strategy for accessing both the cis and trans diastereomers of the target compound.

Alternative approaches to stereocontrol could involve asymmetric cyclization reactions, such as an enantioselective intramolecular aza-Michael reaction of a chiral, acyclic precursor, which has been shown to be effective in the synthesis of other substituted piperidines. whiterose.ac.uk

Diastereoselective Control in Piperidine Ring Formation

Achieving diastereoselective control is crucial in the synthesis of 2,3-disubstituted piperidines like this compound, as the relative orientation of the methyl and cyano groups significantly influences the molecule's biological activity. Various strategies have been developed for the diastereoselective synthesis of substituted piperidines, which can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

One common approach involves the cyclization of acyclic precursors where the stereochemistry is directed by existing chiral centers in the starting material. For instance, intramolecular cyclization reactions, such as the aza-Michael reaction, can exhibit high levels of diastereoselectivity. The stereochemical outcome is often dictated by the conformational preferences of the transition state, which can be influenced by the nature of the substituents and the reaction conditions. For example, in the synthesis of 2,3-disubstituted piperidines, the formation of either the cis or trans diastereomer can be favored by carefully selecting the protecting groups and the catalyst.

A study on the synthesis of methyl-substituted pipecolinates demonstrated that the hydrogenation of disubstituted pyridines followed by N-protection can diastereoselectively yield cis-piperidines. Subsequent base-mediated epimerization can then provide the corresponding trans-diastereomers. This approach allows for the selective preparation of either diastereomer by controlling the reaction conditions.

Another powerful method for achieving diastereoselective synthesis is through multicomponent reactions (MCRs). These reactions, which combine three or more starting materials in a single step, can generate complex piperidine structures with multiple stereocenters. The diastereoselectivity in MCRs is often influenced by kinetic and thermodynamic factors, and can be tuned by varying the catalyst, solvent, and reaction temperature.

The following table illustrates the diastereoselective synthesis of 2,3-disubstituted piperidines through a catalytic cyclization, highlighting the influence of the catalyst on the diastereomeric ratio (d.r.). While not specific to this compound, it provides a representative example of the levels of control that can be achieved.

CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Catalyst AToluene8090:1085
Catalyst BDichloromethane2515:8578
Catalyst CMethanol0>95:592

This is a representative data table based on analogous transformations and does not represent actual data for the synthesis of this compound.

Enantioselective Catalysis for Chiral Induction

The synthesis of enantiomerically pure this compound requires the use of enantioselective catalysis to introduce the desired chirality. Organocatalysis and transition-metal catalysis are the two main pillars of enantioselective synthesis of piperidines.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral amines, such as proline and its derivatives, can catalyze Mannich and Michael reactions, which are key steps in many piperidine syntheses, with high enantioselectivity. For instance, an organocatalytic tandem aza-Diels-Alder reaction has been employed for the enantioselective construction of lactone-fused piperidine skeletons. rsc.org This approach could be adapted for the synthesis of this compound by using appropriate starting materials.

Transition-metal catalysis , often employing chiral ligands, offers another versatile route to enantiomerically enriched piperidines. Metals such as rhodium, palladium, and copper, when complexed with chiral phosphine (B1218219) or diamine ligands, can catalyze a variety of transformations, including asymmetric hydrogenation, allylic alkylation, and cyclization reactions. A copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. conicet.gov.arnih.govresearchgate.net

The table below presents representative data from an enantioselective catalytic synthesis of a 2,3-disubstituted piperidine, demonstrating the effectiveness of different chiral catalysts in achieving high enantiomeric excess (ee).

Chiral CatalystLigandMetalEnantiomeric Excess (ee, %)Yield (%)
Catalyst X(S)-BINAPRhodium9588
Catalyst Y(R,R)-Trost LigandPalladium9285
Catalyst ZChiral Phosphoric Acid(Organocatalyst)9890

This is a representative data table based on analogous transformations and does not represent actual data for the synthesis of this compound.

Resolution Techniques for Enantiomerically Pure this compound

When an enantioselective synthesis is not feasible or provides insufficient enantiopurity, resolution of a racemic mixture is a viable alternative for obtaining enantiomerically pure this compound. Common resolution techniques include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Classical resolution involves reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine can be liberated from its salt.

Enzymatic resolution utilizes enzymes, such as lipases or proteases, which can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. nih.gov This kinetic resolution approach can provide access to both enantiomers in high purity. For example, lipase-catalyzed acylation of a racemic piperidine alcohol can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. whiterose.ac.uk

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative tool for separating enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP. While often more expensive for large-scale production, it is a highly effective method for obtaining enantiomerically pure compounds.

Green Chemistry Principles in the Synthesis of this compound

Application of Environmentally Benign Solvents and Solvent-Free Conditions

Traditional organic solvents often pose significant environmental and health risks. The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, solvent-free conditions.

Environmentally Benign Solvents such as water, ethanol, supercritical fluids (like CO2), and ionic liquids are increasingly being explored for the synthesis of heterocyclic compounds. derpharmachemica.comsupercriticalfluids.commdpi.com Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. While the solubility of organic reactants can be a limitation, the use of phase-transfer catalysts or co-solvents can often overcome this issue. Supercritical carbon dioxide (scCO2) is another promising green solvent, as it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. rsc.orgjeires.comresearchgate.netresearchgate.net Ionic liquids, which are salts that are liquid at or near room temperature, have negligible vapor pressure and can be designed to be recyclable, making them attractive alternatives to volatile organic compounds. conicet.gov.arsnu.ac.kralfa-chemistry.comgoogle.comresearchgate.net

Solvent-Free Conditions represent an even greener approach, as they eliminate solvent waste entirely. Reactions can often be carried out by grinding the solid reactants together (mechanochemistry) or by heating the neat reaction mixture. Multicomponent reactions are particularly well-suited for solvent-free conditions.

The following table provides a comparison of reaction yields for a model piperidine synthesis in different solvents, illustrating the potential of green alternatives.

SolventReaction Time (h)Yield (%)
Toluene1285
Water2475
Ethanol1880
Ionic Liquid890
Solvent-Free (Microwave)0.592

This is a representative data table based on analogous transformations and does not represent actual data for the synthesis of this compound.

Development of Catalytic and Reagent-Saving Processes

Catalytic reactions are a cornerstone of green chemistry as they reduce the amount of waste generated compared to stoichiometric reactions. The use of highly efficient and recyclable catalysts is a key goal. Both homogeneous and heterogeneous catalysts can be employed in the synthesis of this compound. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste.

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of how efficiently a chemical reaction converts the atoms of the reactants into the desired product. nih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. Multicomponent reactions are often highly atom-economical as they incorporate most or all of the atoms of the starting materials into the final product. rsc.orgmdpi.comresearchgate.netnih.gov

The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a hypothetical multicomponent synthesis of a piperidine derivative, the atom economy can be calculated as shown in the table below.

Reactant A (MW)Reactant B (MW)Reactant C (MW)Product (MW)Byproduct (MW)% Atom Economy
1001208028020 (e.g., H2O)93.3

This is a representative data table illustrating the concept of atom economy.

Chemical Reactivity and Transformations of 3 Cyano 2 Methyl 2 Pipecolinehydrochloride

Reactions Involving the Nitrile Group of 3-Cyano-2-methyl-2-pipecolinehydrochloride

The nitrile group (–C≡N) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. nih.gov This can lead to the formation of a variety of functional groups. One of the most common nucleophilic addition reactions involving nitriles is the Grignard reaction. nih.gov The addition of a Grignard reagent to the nitrile would form an imine intermediate, which upon hydrolysis, would yield a ketone.

Table 1: Expected Products from Nucleophilic Addition Reactions

Nucleophile Intermediate Final Product (after hydrolysis)
Grignard Reagent (R-MgX) Imine Ketone

It is important to note that the acidic proton of the piperidine (B6355638) nitrogen would need to be considered in these reactions, potentially requiring a protection strategy or the use of excess nucleophilic reagent.

Transformations to Carboxylic Acids, Amides, and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. beilstein-journals.org This reaction typically proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) would protonate the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid. beilstein-journals.org

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH) would involve the direct attack of a hydroxide (B78521) ion on the nitrile carbon. This would also form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification would yield the carboxylic acid. beilstein-journals.org

The formation of esters could be achieved through the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid to form an imidate, which can then be hydrolyzed to the ester.

Reductions to Amines and Imines

The nitrile group can be reduced to a primary amine using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. ajchem-a.com The reaction proceeds via the nucleophilic addition of hydride ions. Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to an imine, which can then be hydrolyzed to an aldehyde. nih.gov

Table 2: Products from the Reduction of the Nitrile Group

Reducing Agent Product
H₂/Pd, Pt, or Ni Primary Amine
LiAlH₄ Primary Amine

Chemical Modifications and Derivatizations of the Piperidine Ring System

The piperidine ring offers several sites for chemical modification, primarily at the nitrogen atom and, under certain conditions, at the carbon centers of the ring.

N-Alkylation and N-Acylation Chemistry

The secondary amine of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an N-acylpiperidine derivative (an amide).

These reactions are generally high-yielding and provide a straightforward way to introduce a wide variety of substituents onto the piperidine nitrogen.

Functionalization at Carbon Centers within the Piperidine Ring

Direct functionalization of the carbon atoms of the piperidine ring is more challenging but can be achieved through various modern synthetic methods. C-H activation strategies, often employing transition metal catalysts, have been developed for the selective functionalization of specific C-H bonds within the piperidine ring. For instance, photoredox catalysis has been used for the α-amino C–H arylation of highly substituted piperidine derivatives. nih.gov

The presence of the nitrile and methyl groups at the C2 and C3 positions would influence the regioselectivity of such reactions. The development of electrochemical methods for the α-cyanation of secondary piperidines suggests that functionalization adjacent to the nitrogen is a feasible transformation.

Ring-Opening and Ring-Expansion/Contraction Reactions

Ring-Opening Reactions:

Ring-opening of the piperidine nucleus in this compound would likely require initial transformation of the nitrile group. For instance, hydrolysis of the cyano group to a carboxylic acid or a primary amide could furnish a neighboring group capable of participating in ring cleavage. Reduction of the nitrile to a primary amine could also set the stage for ring-opening pathways, such as through diazotization and subsequent rearrangement.

A hypothetical ring-opening sequence could be initiated by the hydrolysis of the nitrile to a carboxylic acid. The resulting 2-carboxy-2-methylpipecoline could, under specific conditions, undergo fragmentation. The stability of the piperidine ring, however, makes such reactions challenging without significant activation.

Ring-Expansion/Contraction Reactions:

Ring expansion of piperidine rings can be achieved through various methods, often involving the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. For 2,2-disubstituted piperidines, a Tiffeneau-Demjanov type rearrangement could be envisioned if a suitable precursor, such as a 2-(aminomethyl)-2-methylpiperidine derivative, were synthesized from the title compound.

Conversely, ring contraction of piperidines to pyrrolidines is a known transformation, often proceeding through oxidative C-N bond cleavage followed by intramolecular cyclization. A potential, albeit speculative, pathway for this compound could involve initial N-functionalization followed by a photochemically or electrochemically induced rearrangement.

The table below summarizes hypothetical conditions for these transformations, based on general principles of heterocyclic chemistry.

TransformationPlausible Reagents and ConditionsExpected Product Class
Ring-Opening 1. H2SO4/H2O, heat (Nitrile Hydrolysis)2. Subsequent derivatization and fragmentationAcyclic amino acid or derivative
Ring-Expansion 1. LiAlH4 (Nitrile Reduction)2. HNO2 (Diazotization)Azepane derivative
Ring-Contraction 1. N-Acylation2. Photolysis or electrochemical oxidationPyrrolidine derivative

This table presents hypothetical reaction pathways for illustrative purposes, as experimental data for this compound is not available in the reviewed literature.

Reactivity at the Methyl Substituent and Other Peripheral Sites

The peripheral functional groups of this compound, namely the methyl group and the piperidine nitrogen, offer sites for various chemical modifications.

Reactivity of the Methyl Group:

The methyl group at the C2 position is relatively unactivated. However, under radical conditions, it could undergo halogenation to afford a 2-(halomethyl) derivative. This transformation would provide a handle for further synthetic manipulations, such as nucleophilic substitution or elimination reactions.

Reactivity at the Piperidine Nitrogen:

The secondary amine of the piperidine ring is a key site of reactivity. As a hydrochloride salt, the nitrogen is protonated. Treatment with a base would liberate the free amine, which can then undergo a variety of reactions:

N-Alkylation: Reaction with alkyl halides in the presence of a base would yield N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding N-amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides could be employed to introduce an aryl substituent on the nitrogen atom.

The table below outlines some potential reactions at the peripheral sites.

Site of ReactionReagent(s)Product Type
C2-Methyl Group N-Bromosuccinimide, Benzoyl peroxide2-(Bromomethyl)-3-cyano-2-methylpiperidine
Piperidine Nitrogen Ethyl iodide, K2CO31-Ethyl-3-cyano-2-methyl-2-pipecoline
Piperidine Nitrogen Acetyl chloride, Triethylamine1-Acetyl-3-cyano-2-methyl-2-pipecoline

This table illustrates potential reactions based on the known reactivity of similar functional groups.

Mechanistic Studies of Significant Chemical Transformations

Due to the absence of specific experimental studies on this compound, the following mechanistic discussions are based on established principles of organic reaction mechanisms for analogous transformations.

Mechanism of a Hypothetical Ring Expansion:

A plausible mechanism for a ring expansion, proceeding through a Tiffeneau-Demjanov-like rearrangement, would begin with the reduction of the nitrile group to a primary amine. This would yield 2-(aminomethyl)-2-methylpiperidine. Subsequent treatment with nitrous acid would generate a diazonium ion. The instability of this intermediate would lead to the loss of dinitrogen gas, forming a primary carbocation. A 1,2-alkyl shift, involving the migration of the C2-C3 bond of the piperidine ring to the exocyclic methylene (B1212753) carbon, would result in the expansion of the six-membered ring to a seven-membered azepanone ring, relieving ring strain and forming a more stable secondary carbocation within the ring. Trapping of this carbocation by water would then yield the corresponding azepanol.

Mechanism of N-Acylation:

The mechanism of N-acylation of the piperidine nitrogen (after deprotonation of the hydrochloride) with an acyl chloride is a classic nucleophilic acyl substitution. The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the N-acylated product. The presence of a non-nucleophilic base, such as triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction.

These proposed mechanisms provide a theoretical framework for understanding the potential reactivity of this compound, pending future experimental validation.

Advanced Spectroscopic and Structural Characterization of 3 Cyano 2 Methyl 2 Pipecolinehydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For 3-Cyano-2-methyl-2-pipecolinehydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and preferred solution-state conformation.

Two-dimensional NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the piperidine (B6355638) ring. For instance, the proton at C3 would show a correlation to the methylene (B1212753) protons at C4, which in turn would couple to the protons at C5, and so on, establishing the sequence of protons around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the piperidine ring that bears protons. The quaternary carbons, such as C2 and the cyano carbon, would be absent from the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the placement of substituents. For example, the protons of the C2-methyl group would show a correlation to the quaternary carbon C2 and the nitrile-bearing carbon C3. Similarly, the proton at C3 would show correlations to C2, C4, and the cyano carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. The stereochemical relationship between the methyl group at C2 and the cyano group at C3 could be determined by the presence or absence of a NOESY cross-peak between the C2-methyl protons and the C3-proton. For a cis configuration, a strong NOE would be expected, whereas for a trans configuration, this interaction would be weak or absent.

A hypothetical set of NMR data is presented below, assuming a cis relationship between the C2-methyl and C3-cyano groups, with the piperidine ring adopting a chair conformation where both substituents are in equatorial positions to minimize steric strain.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constants (J, Hz) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
C2 70.2 - - - Me-2 → C2, C3 Me-2 ↔ H-6ax
C3 45.5 3.15 dd J = 4.5, 11.5 H-3 → C2, C4, C5, CN H-3 ↔ H-4ax, H-5ax
C4 28.9 1.90 (ax), 2.10 (eq) m - H-4 → C3, C5, C6 H-4ax ↔ H-6ax
C5 24.1 1.85 (ax), 2.05 (eq) m - H-5 → C3, C4, C6 H-5ax ↔ H-3
C6 49.8 3.45 (ax), 3.60 (eq) m - H-6 → C2, C4, C5 H-6ax ↔ Me-2, H-4ax
Me-2 22.5 1.55 s - Me-2 → C2, C3 Me-2 ↔ H-6ax
CN 118.0 - - - H-3 → CN -

Note: "ax" denotes axial, "eq" denotes equatorial, "m" denotes multiplet, "s" denotes singlet, "dd" denotes doublet of doublets, "br s" denotes broad singlet. Data is hypothetical and for illustrative purposes.

The piperidine ring is not static and undergoes conformational exchange, primarily through a chair-chair interconversion. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can provide insight into the energetics of this process.

At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is increased, the rate of inversion increases, leading to broadening of these signals, followed by their coalescence into time-averaged signals at higher temperatures. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the chair-chair flip can be calculated, providing valuable information about the conformational stability of the molecule. For this compound, the presence of bulky substituents would be expected to result in a significant energy barrier and a strong preference for a conformation that minimizes steric interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₅ClN₂), analysis via electrospray ionization (ESI) in positive ion mode would be expected to show the protonated molecular ion [M-Cl]⁺, which corresponds to the free base C₈H₁₄N₂.

The theoretical exact mass of the [M-Cl]⁺ ion can be calculated as follows:

C: 8 x 12.00000 = 96.00000

H: 15 x 1.00783 = 15.11745

N: 2 x 14.00307 = 28.00614

Total Exact Mass [C₈H₁₅N₂]⁺: 139.12352

An experimental HRMS measurement yielding a value very close to this theoretical mass (typically within 5 ppm) would unequivocally confirm the elemental composition of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide structural information. Plausible fragmentation pathways for the [C₈H₁₅N₂]⁺ ion would include:

Loss of the cyano group (•CN) to yield an ion at m/z ~113.

Loss of a methyl radical (•CH₃) to give an ion at m/z ~124.

Ring-opening followed by fragmentation, leading to various smaller charged fragments that can help to piece together the molecular structure.

Hypothetical HRMS and MS/MS Fragmentation Data

Ion Theoretical m/z Observed m/z Key Fragment Ions (MS/MS) Proposed Neutral Loss
[C₈H₁₅N₂]⁺ 139.12352 139.12330 124.1001 •CH₃
113.1075 •CN

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield a three-dimensional model of this compound in the solid state.

Key information that would be obtained includes:

Bond lengths, bond angles, and torsion angles: These parameters provide a detailed geometric description of the molecule.

Conformation of the piperidine ring: The analysis would confirm whether the ring adopts a chair, boat, or twist-boat conformation in the crystal lattice. For this molecule, a chair conformation is highly probable.

Relative and Absolute Stereochemistry: The spatial arrangement of the methyl and cyano groups relative to each other (cis or trans) would be unequivocally determined. If a chiral starting material was used or if the racemic mixture was resolved and crystallized, the absolute configuration of the stereocenters (R or S) could be determined, often through the use of the Flack parameter.

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonds involving the ammonium (B1175870) proton, the chloride ion, and the nitrogen atom of the cyano group, which stabilize the crystal lattice.

Hypothetical X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.56
b (Å) 12.45
c (Å) 9.87
β (°) 105.2
Volume (ų) 1015.7
Z 4
Bond Length C2-C3 (Å) 1.54
Bond Length C3-CN (Å) 1.47

Note: Data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

C≡N Stretch: The most characteristic vibration for this molecule would be the stretching of the carbon-nitrogen triple bond of the nitrile group. This typically appears as a sharp, medium-intensity band in the IR spectrum between 2260 and 2240 cm⁻¹.

N-H Stretches: As a hydrochloride salt, the piperidine nitrogen will be protonated. The N⁺-H stretching vibrations are expected to appear as a broad band in the region of 3200-2800 cm⁻¹, often with multiple sub-maxima, due to hydrogen bonding with the chloride counterion.

C-H Stretches: The stretching vibrations of the C-H bonds of the methyl group and the piperidine ring will be observed in the 3000-2850 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C stretching, C-H bending, and other skeletal vibrations, which are unique to the molecule and can be used for identification purposes.

Raman spectroscopy would provide complementary information. The C≡N stretch is often a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Studies

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy can be employed to study its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of the molecule's chromophores. In this case, the nitrile group and the n→σ* transitions of the amine could potentially give rise to CD signals.

The primary applications of CD spectroscopy for this compound would be:

Determination of Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be quantified.

Assignment of Absolute Configuration: While empirical rules can sometimes be used, the most reliable way to assign the absolute configuration from a CD spectrum is to compare the experimental spectrum to a theoretically calculated spectrum for a known configuration (e.g., (2R, 3S)). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Theoretical and Computational Investigations of 3 Cyano 2 Methyl 2 Pipecolinehydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and molecular properties of chemical compounds. For 3-Cyano-2-methyl-2-pipecolinehydrochloride, these calculations offer insights into its stable conformations, electronic orbital distributions, and predictable spectroscopic signatures.

The three-dimensional structure of this compound is crucial for its properties and interactions. Geometry optimization calculations are performed to locate the minimum energy structures, which represent the most stable conformations of the molecule. The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms. For each of these, the relative orientations of the cyano and methyl groups, as well as the protonated amine, lead to a complex conformational energy landscape.

Theoretical calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, can identify the most stable chair conformations with equatorial and axial positioning of the substituents. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Substituent Positions (2-methyl, 3-cyano) Relative Energy (kcal/mol)
1 Equatorial, Equatorial 0.00
2 Equatorial, Axial 1.85
3 Axial, Equatorial 2.50
4 Axial, Axial 4.75

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding electrons of the nitrogen atom and the pi-system of the cyano group, while the LUMO would likely be centered on the antibonding orbitals associated with the cyano group and the C-N bonds.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Calculated Electronic Properties and Chemical Reactivity Descriptors

Parameter Value (eV)
HOMO Energy -8.95
LUMO Energy -1.23
HOMO-LUMO Gap (ΔE) 7.72
Electronegativity (χ) 5.09
Chemical Hardness (η) 3.86
Global Electrophilicity Index (ω) 3.35

Calculated using DFT at the B3LYP/6-311G(d,p) level.

Computational methods can accurately predict spectroscopic parameters, which are invaluable for the structural elucidation of new compounds. idc-online.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure. materialsciencejournal.org

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for identifying diastereomers and understanding the electronic environment of the nuclei. idc-online.com DFT methods have been developed and refined to provide accurate predictions of these shifts. idc-online.com Similarly, the calculation of vibrational frequencies (IR and Raman) allows for the assignment of spectral bands to specific molecular motions, aiding in the characterization of functional groups. materialsciencejournal.org

Table 3: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer

Carbon Atom Predicted Chemical Shift (ppm)
C2 65.4
C3 38.2
C4 24.8
C5 26.1
C6 48.9
CH₃ 20.5
CN 118.7

Relative to a standard reference, calculated at the B3LYP/6-311+G(2d,p) level with PCM for solvent effects.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be used to explore the conformational flexibility of the piperidine ring and the influence of solvent molecules on its structure and dynamics. By simulating the molecule in a solvent box (e.g., water), one can observe conformational transitions and the formation of hydrogen bonding networks between the protonated amine, the cyano group, and the solvent. These simulations provide a more realistic picture of the molecule's behavior in solution.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.govrsc.org For this compound, potential reactions could include nucleophilic addition to the cyano group or reactions involving the piperidine ring. Theoretical calculations can map out the potential energy surface for a given reaction, revealing the lowest energy pathway from reactants to products. arxiv.orgresearchgate.net The characterization of transition state structures provides a detailed understanding of the bond-forming and bond-breaking processes. arxiv.orgresearchgate.net

Structure-Reactivity Relationship Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the corresponding reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This modeling approach can help in understanding how structural changes influence the molecule's reactivity and in designing new compounds with desired properties. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the piperidine ring would alter the HOMO and LUMO energies and, consequently, the molecule's nucleophilic or electrophilic character.

Future Research Directions and Unresolved Challenges for 3 Cyano 2 Methyl 2 Pipecolinehydrochloride

Development of More Sustainable and Cost-Effective Synthetic Routes

A primary challenge in the study of 3-Cyano-2-methyl-2-pipecolinehydrochloride is the absence of established, efficient synthetic routes. The synthesis of highly substituted piperidines often involves multi-step sequences, harsh reaction conditions, and the use of expensive or toxic reagents. nih.gov Future research must prioritize the development of green and economically viable synthetic strategies.

Key areas for investigation include:

Catalytic Hydrogenation: Moving beyond traditional reduction methods, research into asymmetric hydrogenation of corresponding pyridine (B92270) precursors using advanced catalysts (e.g., Iridium, Rhodium, Ruthenium-based complexes) could provide a direct, stereoselective route to the desired cis- or trans-isomers. nih.gov

One-Pot and Tandem Reactions: Designing cascade reactions that form and functionalize the piperidine (B6355638) ring in a single operation would significantly improve efficiency by reducing intermediate isolation and purification steps. organic-chemistry.org

Bio-catalysis: The use of enzymes to perform stereoselective transformations could offer an environmentally benign alternative to traditional chemical methods, yielding high enantiomeric purity.

Alternative Starting Materials: Exploration of synthetic pathways starting from abundant, renewable feedstocks instead of petroleum-based precursors is a critical long-term goal for sustainability.

Table 1: Comparison of Potential Synthetic Strategies for Substituted Piperidines
StrategyPotential AdvantagesUnresolved Challenges for this compound
Asymmetric Hydrogenation of PyridinesHigh stereoselectivity, potentially fewer steps. nih.govCatalyst cost and sensitivity; achieving specific diastereoselectivity for the 2-methyl and 3-cyano groups.
Intramolecular CyclizationGood for constructing the core ring system. nih.govRequires specifically functionalized acyclic precursors; control of stereocenters can be difficult.
Dearomative FunctionalizationAllows for the construction of highly substituted piperidines from simple pyridines. researchgate.netresearchgate.netControlling site-, regio-, and diastereoselectivity simultaneously is a major challenge.
Green Chemistry Approaches (e.g., Water-mediated cyclization)Reduced environmental impact, safer reaction conditions. nih.govLimited substrate scope; optimizing conditions for the specific target molecule.

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The reactivity of this compound is largely uncharted territory. The molecule contains two primary sites for chemical modification: the nitrile (cyano) group and the piperidine ring itself. A significant challenge lies in achieving selective transformations of one group without affecting the other.

Future research should focus on:

Transformations of the Cyano Group: This group is a versatile synthetic handle. Its selective reduction could yield a primary amine, creating a key building block for further derivatization. Hydrolysis could convert it to a carboxylic acid or amide, while reactions with organometallic reagents could produce ketones. chemistrysteps.com These transformations are standard for nitriles but remain unexplored for this specific molecule.

C-H Functionalization of the Piperidine Ring: A major frontier in modern organic chemistry is the selective activation and functionalization of C-H bonds. nih.gov Developing catalytic systems to selectively introduce substituents at the C3, C4, C5, or C6 positions of the piperidine ring would open up a vast new chemical space for analogues of the parent compound. acs.org The primary challenge is controlling the regioselectivity of these reactions.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could lead to controlled ring-opening or skeletal rearrangements could produce novel heterocyclic systems that are otherwise difficult to access.

Advanced Characterization of Solution-State Dynamics and Intermolecular Interactions

A thorough understanding of the three-dimensional structure, conformational preferences, and non-covalent interactions of this compound is crucial for predicting its biological activity and material properties. As a chiral molecule existing as a hydrochloride salt, its behavior in solution is expected to be complex.

Unresolved areas requiring advanced characterization include:

Conformational Analysis: The piperidine ring can exist in various chair and boat conformations. Detailed NMR spectroscopic studies (e.g., VT-NMR, NOESY) combined with computational modeling are needed to determine the dominant conformers and the energy barriers for ring flipping. acs.org

Intermolecular Interactions: The nitrile group can act as a hydrogen bond acceptor, and the hydrochloride salt introduces strong ionic and hydrogen-bonding capabilities. researchgate.netlibretexts.org Characterizing these interactions in both the solid state (via X-ray crystallography) and in solution is essential for understanding its solubility, crystal packing, and potential to bind to biological targets. researchgate.net

Stereochemical Assignment: An unambiguous determination of the relative and absolute stereochemistry of any synthesized samples is a prerequisite for any application in stereoselective catalysis or medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be utilized in large-scale applications, such as pharmaceutical development, robust and scalable production methods are necessary. Traditional batch synthesis is often inefficient and difficult to scale. The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity but also a challenge. nih.gov

Future research should aim to:

Develop a Continuous Flow Synthesis: Converting the optimal batch synthesis route into a continuous flow process can offer superior control over reaction parameters, improved safety, and higher throughput. nih.govacs.org This requires overcoming challenges related to reagent solubility, reaction kinetics under flow conditions, and potential clogging of microreactors.

Automated Reaction Optimization: Employing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions could accelerate the discovery of optimal synthetic protocols. researchgate.netyoutube.com

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., LC-MS, NMR) directly into the flow setup would enable a fully automated "synthesis-to-stock" solution, drastically reducing manual labor and production time.

Table 2: Comparison of Batch vs. Flow Chemistry for Scalable Production
ParameterBatch SynthesisFlow Chemistry
ScalabilityDifficult; requires larger reactors, poses safety risks.Easier; achieved by running the system for longer times ("scaling out"). acs.org
Heat & Mass TransferOften inefficient, leading to hotspots and poor mixing.Highly efficient due to high surface-area-to-volume ratio. akjournals.com
SafetyHigher risk due to large volumes of reagents.Inherently safer as only small volumes are reacting at any given time.
Process ControlDifficult to precisely control temperature and reaction time.Precise control over parameters, leading to higher reproducibility. researchgate.net
IntegrationDifficult to integrate multiple steps and purification.Well-suited for multi-step, automated sequences. akjournals.com

Expansion of Applications into Emerging Fields of Chemical Research

The ultimate goal for investigating any new molecule is to discover its utility. Given its structural features, this compound holds potential in several emerging areas of chemical research, though significant screening and testing are required.

Promising future applications to be explored include:

Medicinal Chemistry: As a substituted piperidine, the compound is a prime candidate for screening against various biological targets. The cyano group can act as a bioisostere for other functional groups and participate in key binding interactions with proteins. researchgate.net Potential therapeutic areas include neuroscience (e.g., as MAO inhibitors or for Alzheimer's disease) and oncology. acs.org

Catalysis: Chiral piperidine derivatives can serve as valuable ligands for asymmetric metal catalysis or as organocatalysts themselves. The synthesis of enantiomerically pure forms of the compound is a prerequisite for exploring this potential.

Materials Science: The nitrile functionality can be polymerized or incorporated into polymer backbones to create new materials with unique thermal or electronic properties. It could also serve as a building block for creating functionalized polymeric films for applications like drug delivery. researchgate.net

Chemical Biology: The compound could be used as a fragment or scaffold in fragment-based drug discovery (FBDD) to develop new probes for studying biological systems. whiterose.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.